molecular formula C24H30N4O3 B2810545 1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2320889-13-0

1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2810545
CAS No.: 2320889-13-0
M. Wt: 422.529
InChI Key: MOPJQHPBSKCPNP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core, substituted with a 3,4-dimethylphenyl group and a piperidine-1-carbonyl group linked to a 6-methylpyridazin-3-yl moiety via an oxymethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidin-2-one core, followed by the introduction of the 3,4-dimethylphenyl group through Friedel-Crafts acylation. The piperidine-1-carbonyl group can be introduced via amide bond formation, and the final step involves the attachment of the 6-methylpyridazin-3-yl moiety through an oxymethyl linkage.

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-thione: This compound features a thione group instead of a ketone.

    1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-amine: This compound has an amine group in place of the ketone.

Uniqueness: 1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-16-4-6-21(12-17(16)2)28-14-20(13-23(28)29)24(30)27-10-8-19(9-11-27)15-31-22-7-5-18(3)25-26-22/h4-7,12,19-20H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPJQHPBSKCPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)COC4=NN=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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